molecular formula C21H27N3O5S B2967133 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203394-52-8

1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2967133
CAS No.: 1203394-52-8
M. Wt: 433.52
InChI Key: TVEVECWPZSOCLT-UHFFFAOYSA-N
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Description

This synthetic urea derivative features a 3,4-dimethoxybenzyl group and a 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl moiety. The ethylsulfonyl substituent enhances metabolic stability by resisting hydrolysis, while the dimethoxybenzyl group may contribute to lipophilicity and target binding.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-4-30(26,27)24-11-5-6-16-13-17(8-9-18(16)24)23-21(25)22-14-15-7-10-19(28-2)20(12-15)29-3/h7-10,12-13H,4-6,11,14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVECWPZSOCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tetrahydroquinoline/Urea Derivatives

Key Structural Differences
Compound Name Substituents on Benzyl Group Tetrahydroquinoline Substituent Molecular Weight (g/mol) Purity (%)
Target Compound 3,4-Dimethoxybenzyl Ethylsulfonyl ~476.5 (estimated) N/A
1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea 2,3-Dimethoxyphenyl Isobutyryl ~450.5 (estimated) N/A
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride 3,4-Diethoxybenzyl N/A (dihydroisoquinoline) ~276.38 (C16H24N2O2) 95
Romneine (Natural Product) 3,4-Dimethoxybenzyl Methyl, methylenedioxy 474.507 (C25H30O9) N/A
Analysis
  • Ethylsulfonyl vs. Isobutyryl ( vs. Target Compound): The ethylsulfonyl group in the target compound may confer greater resistance to enzymatic degradation compared to the isobutyryl group, which is prone to esterase-mediated hydrolysis .
  • Methoxy vs.
  • Tetrahydroquinoline vs. Isoquinoline Scaffolds (): Romneine, a natural isoquinoline derivative, shares the 3,4-dimethoxybenzyl group but lacks the urea linkage. Isoquinolines often exhibit distinct binding profiles compared to tetrahydroquinolines due to differences in ring conformation .

Pharmacological Implications

  • Ethylsulfonyl Group: This electron-withdrawing group may stabilize the tetrahydroquinoline ring’s conformation, improving target engagement.
  • Natural vs. Synthetic Derivatives: Romneine’s methylenedioxy and methyl groups () suggest activity in alkaloid-associated pathways (e.g., neurotransmitter modulation), whereas synthetic derivatives like the target compound are optimized for metabolic stability .

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